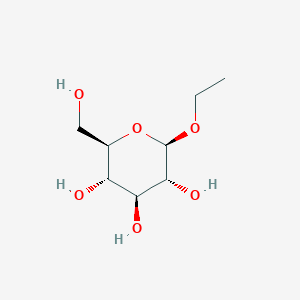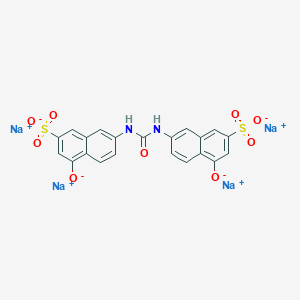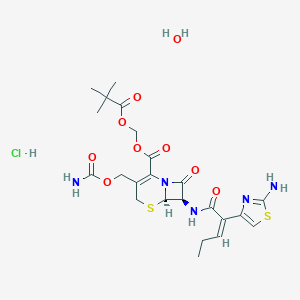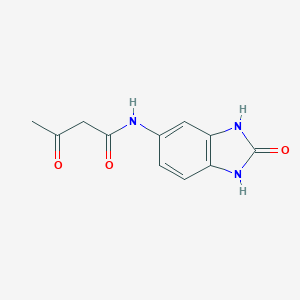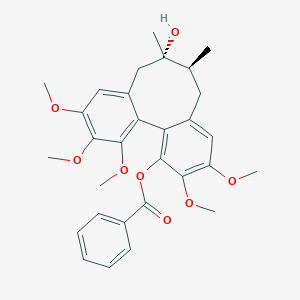
Desoxyrhaponticin
Overview
Description
Desoxyrhaponticin is a natural stilbene glycoside extracted from the roots of Rheum tanguticum Maxim, a traditional Chinese medicinal plant. It is known for its various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties .
Mechanism of Action
Target of Action
Desoxyrhaponticin, also known as Deoxyrhapontin, is a bioactive compound found in the Rheum genus . It primarily targets Fatty Acid Synthase (FAS) and glucose transport in the small intestine and kidney . FAS plays a crucial role in the biosynthesis pathway of fatty acids in cancer cells , while glucose transport is essential for controlling postprandial hyperglycemia in diabetes .
Mode of Action
This compound interacts with its targets primarily through hydrophobic interactions and hydrogen-bond interactions . This interaction is a dynamic binding process with high intensity . It inhibits intracellular FAS activity and downregulates FAS expression in human breast cancer MCF-7 cells . In terms of glucose transport, it inhibits glucose transport in the small intestine and glucose reabsorption in the kidney .
Biochemical Pathways
This compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound inhibits the M1 polarization of RAW264.7 macrophages via this pathway .
Result of Action
This compound has been shown to have anti-inflammatory effects . It inhibits the M1 polarization of RAW264.7 macrophages . It also has potential applications in controlling postprandial hyperglycemia in diabetes and in the prevention and treatment of cancer .
Action Environment
The action of this compound can be influenced by environmental factors such as hypoxia . For instance, it has been shown to repress the invasion and migration abilities and EMT process of tongue squamous cell carcinoma cells under a hypoxic environment in vitro . .
Biochemical Analysis
Biochemical Properties
Desoxyrhaponticin has been identified as an inhibitor of fatty acid synthase (FASN), a key enzyme involved in the biosynthesis pathway of fatty acids in cancer cells . This interaction with FASN suggests that this compound may play a role in regulating lipid metabolism and could potentially influence the growth and survival of certain types of cancer cells .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the M1 polarization of RAW264.7 macrophages, suggesting that this compound possesses anti-inflammatory ability . Furthermore, it has been reported to have apoptotic effects on human cancer cells, particularly those overexpressing FASN .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PI3K/AKT/mTOR signaling pathway. It has been shown to inhibit this pathway, which plays a crucial role in cell proliferation, survival, and metabolism . By inhibiting this pathway, this compound can potentially exert anti-inflammatory and anti-cancer effects .
Metabolic Pathways
This compound is involved in the lipid metabolism pathway through its inhibition of FASN . The full extent of its involvement in metabolic pathways, including any interactions with enzymes or cofactors, remains to be fully elucidated.
Preparation Methods
Desoxyrhaponticin can be synthesized through several routes. One common method involves the extraction from the roots of Rheum species, followed by purification using chromatographic techniques . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity this compound for research and pharmaceutical applications .
Chemical Reactions Analysis
Desoxyrhaponticin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Desoxyrhaponticin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stilbene glycosides and their derivatives.
Comparison with Similar Compounds
Desoxyrhaponticin is similar to other stilbene glycosides such as rhaponticin, resveratrol, and piceatannol. it is unique in its specific biological activities and molecular targets. For example:
Rhaponticin: Another stilbene glycoside with anti-inflammatory and estrogenic properties.
Resveratrol: Known for its antioxidant and anti-aging effects.
Piceatannol: Exhibits anti-cancer and anti-inflammatory activities.
This compound stands out due to its potent inhibition of fatty acid synthase and its specific action on the PI3K/AKT/mTOR pathway .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQRDLLSRLUJY-DXKBKAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


